(8S)-5-oxaspiro[3.5]nonan-8-ol
Description
(8S)-5-Oxaspiro[3.5]nonan-8-ol is a chiral spirocyclic alcohol with a molecular formula of C₈H₁₄O₂ and a molecular weight of 142.20 g/mol . Its structure features a spiro junction at the 3.5 position, where a tetrahydrofuran-like oxygen-containing ring (oxa) is fused to a cyclohexanol moiety. The (8S) stereochemistry denotes the spatial configuration of the hydroxyl group at position 8, which is critical for its biological interactions and synthetic utility. The compound is identified by CAS number 1368181-23-0 and is typically stored under dry, sealed conditions at 2–8°C due to its sensitivity to moisture and temperature .
This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors. For example, it was used to prepare 7-chloro-3-methyl-N-(5-oxaspiro[3.5]nonan-8-yl)-3H-imidazo[4,5-b]pyridin-5-amine, a selective tyrosine kinase 2 (TYK2) inhibitor, with a reported LCMS (ESI) m/z of 307.1 [M + H]⁺ .
Properties
IUPAC Name |
(8S)-5-oxaspiro[3.5]nonan-8-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c9-7-2-5-10-8(6-7)3-1-4-8/h7,9H,1-6H2/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPBRBGFJSBHSH-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(CCO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2(C1)C[C@H](CCO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparisons
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Key Structural Differences |
|---|---|---|---|---|
| (8S)-5-Oxaspiro[3.5]nonan-8-ol | C₈H₁₄O₂ | 142.20 | Secondary alcohol, ether | Parent spirocyclic oxa-alcohol |
| 5-Azaspiro[3.5]nonan-8-ol | C₇H₁₃NO | 127.18 | Secondary alcohol, amine | Replacement of oxygen with nitrogen |
| 5-Oxaspiro[3.5]nonane-8-carboxylic acid | C₉H₁₄O₃ | 170.21 | Carboxylic acid, ether | Hydroxyl replaced by carboxylic acid |
| 5-Benzyl-5-azaspiro[3.5]nonan-8-one | C₁₅H₁₉NO | 229.32 | Ketone, benzyl-protected amine | Introduction of benzyl group and ketone |
| 2-Amino-2-(5-oxaspiro[3.5]nonan-8-yl)acetic acid | C₁₁H₁₇NO₃ | 215.26 | Amino acid, ether | Spirocyclic core conjugated with glycine |
Key Observations :
- 5-Azaspiro[3.5]nonan-8-ol (CAS 1369162-15-1) replaces the ether oxygen with a nitrogen atom, altering polarity and hydrogen-bonding capacity. This compound has a predicted collision cross-section (CCS) of 131.5 Ų for [M+H]⁺, compared to the oxa-analogue’s unrecorded CCS .
- 5-Oxaspiro[3.5]nonane-8-carboxylic acid introduces a carboxylic acid group, increasing water solubility and reactivity toward amide bond formation. Its SMILES string (C1CC2(C1)CC(CCO2)C(=O)O) highlights the extended conjugation .
- Benzyl- and tert-butyl-protected derivatives (e.g., 5-Benzyl-5-azaspiro[3.5]nonan-8-one) are used to stabilize reactive amines during synthesis .
Physicochemical Properties
Table 2: Spectral and Physical Data Comparison
Key Observations :
- Derivatives of this compound, such as its imidazopyridine conjugate, show LCMS peaks at 307.1 [M + H]⁺, indicating successful functionalization .
- 5-Azaspiro[3.5]nonan-8-ol exhibits a distinct CCS profile due to its nitrogen-containing spiro core, which affects ion mobility in mass spectrometry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
